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Compound of Interest

Compound Name:
1-(2-Hydroxyphenyl)-2-

phenylpropan-1-one

CAS No.: 42772-82-7

Cat. No.: B3266522

Get Quote

Technical Monograph: Structural Dynamics and Characterization of C₁₅H₁₄O₂ Ketones

Introduction: The C₁₅H₁₄O₂ Stoichiometry
The molecular formula C₁₅H₁₄O₂ represents a critical chemical space in organic synthesis,

particularly for drug development and polymer chemistry. While the formula allows for esters

(e.g., p-cresyl phenylacetate) and alcohols, the ketone isomers are the most significant for

researchers due to their role as pharmacophores in Selective Estrogen Receptor Modulators

(SERMs) and as radical generators in photopolymerization.

This guide focuses on the two dominant ketone configurations:

4-Methoxydeoxybenzoin (1-(4-methoxyphenyl)-2-phenylethanone): A primary scaffold for

estrogenic drugs.

Benzoin Methyl Ether (2-methoxy-1,2-diphenylethanone): A standard Type I photoinitiator.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
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Property Value Notes

Molecular Formula C₁₅H₁₄O₂

Molecular Weight 226.27 g/mol Average Mass

Monoisotopic Mass 226.0994 Da Critical for High-Res MS

H-Bond Donors 0 Lipophilic nature (LogP ~3.4)

H-Bond Acceptors 2
Carbonyl (C=O) and Ether (C-

O-C)

Rotatable Bonds 4 High conformational flexibility

Synthetic Architecture: 4-Methoxydeoxybenzoin
In drug discovery, 4-Methoxydeoxybenzoin is the preferred isomer, serving as the synthetic

precursor to Tamoxifen-class therapeutics. The synthesis described below utilizes a Friedel-

Crafts Acylation, selected for its scalability and regioselectivity compared to Grignard

approaches.

Protocol: Regioselective Friedel-Crafts Acylation
Objective: Synthesis of 1-(4-methoxyphenyl)-2-phenylethanone from anisole.

Reagents:

Anisole (Substrate)

Phenylacetyl Chloride (Electrophile)

Aluminum Chloride (AlCl₃, Lewis Acid Catalyst)

Dichloromethane (DCM, Solvent)

Step-by-Step Methodology:

Apparatus Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a

magnetic stir bar, addition funnel, and an argon inlet. Moisture exclusion is critical to prevent
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AlCl₃ deactivation.

Lewis Acid Suspension: Charge the flask with AlCl₃ (1.1 eq) and anhydrous DCM (0.5 M

concentration relative to substrate). Cool to 0°C using an ice/salt bath.

Causality: Low temperature prevents poly-acylation and minimizes demethylation of the

anisole ether linkage.

Electrophile Formation: Add Phenylacetyl chloride (1.0 eq) dropwise over 20 minutes. Stir for

15 minutes to generate the active acylium ion complex.

Substrate Addition: Add Anisole (1.0 eq) dissolved in minimal DCM dropwise.

Observation: The solution will darken (yellow to orange/red) indicating the formation of the

Sigma complex.

Reaction Phase: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor

via TLC (Hexane:EtOAc 8:2).

Quenching (Exothermic): Pour the reaction mixture slowly onto a mixture of crushed ice and

concentrated HCl (10:1).

Mechanism: This hydrolyzes the aluminum-alkoxide intermediate, liberating the ketone.

Workup: Extract with DCM (3x). Wash combined organics with saturated NaHCO₃ (to

remove acid) and Brine. Dry over MgSO₄.

Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Silica, 0-

10% EtOAc in Hexanes).

Visualization: Synthetic Workflow & Validation
The following diagram outlines the logical flow of the synthesis, highlighting critical control

points (CCPs) where the process is validated.
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Click to download full resolution via product page

Figure 1: Operational workflow for the Friedel-Crafts synthesis of 4-Methoxydeoxybenzoin,

detailing activation, reaction, and validation phases.

Structural Elucidation (Self-Validating Systems)
To ensure the identity of the C₁₅H₁₄O₂ ketone, researchers must rely on spectroscopic

signatures that act as "self-validating" checkpoints.

A. Mass Spectrometry (MS) - Fragmentation Logic
The fragmentation pattern distinguishes the deoxybenzoin isomer from the benzoin ether

isomer.

Parent Ion: m/z 226 [M]⁺

Primary Cleavage (Alpha-Cleavage):

4-Methoxydeoxybenzoin: Cleavage occurs at the carbonyl-methylene bond.

Fragment A: Anisoyl cation [CH₃O-C₆H₄-C≡O]⁺ → m/z 135 (Base Peak).

Fragment B: Tropylium ion [C₇H₇]⁺ → m/z 91.

Differentiation: If the spectrum shows a major peak at m/z 105 (Benzoyl cation), the

sample is likely Benzoin Methyl Ether (due to the unsubstituted benzoyl group), not the

deoxybenzoin target.

B. Infrared Spectroscopy (IR)
Carbonyl (C=O): ~1675 cm⁻¹ (Lower than standard ketones due to conjugation with the

anisyl ring).

Ether (C-O-C): Strong bands at 1250 cm⁻¹ and 1030 cm⁻¹.

Applications in Drug Development
Scaffold for SERMs
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4-Methoxydeoxybenzoin is the direct precursor to Desoxymethoxyphen, which is further

functionalized to create Tamoxifen analogs.

Mechanism: The central methylene bridge (-CH₂-) is alkylated (e.g., with dimethylaminoethyl

chloride) to introduce the basic side chain required for Estrogen Receptor (ER) binding

affinity.

Photoinitiation (Benzoin Methyl Ether Isomer)
While less common in drug structure, the isomer Benzoin Methyl Ether is vital in drug delivery

systems (hydrogels).

Mechanism: Upon UV irradiation, it undergoes Norrish Type I cleavage to generate benzoyl

and alpha-alkoxybenzyl radicals. These radicals initiate the cross-linking of PEG-diacrylate

hydrogels used for cell encapsulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b3266522?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3266522?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

